molecular formula C10H11I B3191699 6-Iodo-1,2,3,4-tetrahydronaphthalene CAS No. 56804-94-5

6-Iodo-1,2,3,4-tetrahydronaphthalene

Cat. No.: B3191699
CAS No.: 56804-94-5
M. Wt: 258.1 g/mol
InChI Key: UPGOXMUQOUACMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 6-Iodo-1,2,3,4-tetrahydronaphthalene (C₁₀H₁₁I) is a halogenated tetrahydronaphthalene derivative featuring an iodine atom at the 6-position of the partially saturated naphthalene ring. Its molecular weight is 258.10 g/mol, with a monoisotopic mass of 257.9905 g/mol . The compound is utilized in pharmaceutical research, particularly as a precursor or intermediate in synthesizing enzyme inhibitors, such as fatty acid amide hydrolase (FAAH) inhibitors, where stereochemistry plays a critical role in activity .

Synthesis and Key Applications
The synthesis often involves iodination of tetrahydronaphthalene derivatives. For example, in FAAH inhibitor studies, the introduction of iodine at the 6-position was achieved via electrophilic substitution or coupling reactions, as seen in the preparation of enantiomerically pure (S)- and (R)-forms . The (S)-enantiomer exhibits significantly higher biological activity (≥200-fold) than the (R)-enantiomer, underscoring the importance of stereochemical control in drug design .

Properties

CAS No.

56804-94-5

Molecular Formula

C10H11I

Molecular Weight

258.1 g/mol

IUPAC Name

6-iodo-1,2,3,4-tetrahydronaphthalene

InChI

InChI=1S/C10H11I/c11-10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2

InChI Key

UPGOXMUQOUACMG-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C=CC(=C2)I

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Iodine vs. Methyl Groups

  • 6-Methyl-1,2,3,4-tetrahydronaphthalene (C₁₁H₁₄, MW 146.23): The methyl group at the 6-position introduces steric bulk but lacks the electronic influence of iodine. This compound is less polar (logP ~3.5) compared to the iodinated analog (logP ~4.2), affecting solubility and metabolic stability .
  • 6-Iodo Derivative : The iodine atom’s polarizability and heavy atom effect enhance binding to hydrophobic enzyme pockets (e.g., FAAH) and facilitate X-ray crystallography studies due to strong electron density .

Iodine vs. Methoxy Groups

  • 6-Methoxy-1,2,3,4-tetrahydronaphthalene (C₁₁H₁₄O, MW 162.23): The electron-donating methoxy group increases aromatic ring reactivity, making it prone to electrophilic substitution. In contrast, the iodine atom’s electron-withdrawing nature stabilizes carbocation intermediates in solvolysis reactions .

Iodine vs. Nitro Groups

  • 6-Nitro-1,2,3,4-tetrahydronaphthalene (C₁₀H₁₁NO₂, MW 177.20): The nitro group is strongly electron-withdrawing, directing further substitution to meta positions. This contrasts with iodine, which is ortho/para-directing. Nitro derivatives are often used in explosives or agrochemicals, whereas iodinated analogs are more common in medicinal chemistry .
Positional Isomerism and Steric Effects
  • 1-Iodo-1,2,3,4-tetrahydronaphthalene (C₁₀H₁₁I, MW 258.10): Iodine at the 1-position creates a sterically hindered environment, reducing accessibility for nucleophilic attack compared to the 6-position isomer. This positional difference impacts reaction kinetics and byproduct formation in synthetic pathways .
Stereochemical Considerations
  • Enantiomeric Activity : The (S)-enantiomer of 6-iodo-tetrahydronaphthalene derivatives shows ≥200-fold higher FAAH inhibition than the (R)-enantiomer. This mirrors trends in other chiral tetrahydronaphthalene metabolites, where stereochemistry dictates metabolic pathways and toxicity profiles .
  • Tetrahydroxylated Metabolites : Naphthalene metabolites like 1β,2α,3α,4β-tetrahydroxy-1,2,3,4-tetrahydronaphthalene demonstrate how hydroxylation patterns influence biological activity, contrasting with halogenated analogs that prioritize steric and electronic effects .
Physicochemical and Spectral Data Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent LogP Notable Application
6-Iodo-1,2,3,4-tetrahydronaphthalene C₁₀H₁₁I 258.10 Iodine ~4.2 FAAH inhibitors
6-Methyl-1,2,3,4-tetrahydronaphthalene C₁₁H₁₄ 146.23 Methyl ~3.5 VOC emissions studies
6-Methoxy-1,2,3,4-tetrahydronaphthalene C₁₁H₁₄O 162.23 Methoxy ~2.8 Solvent intermediate
6-Nitro-1,2,3,4-tetrahydronaphthalene C₁₀H₁₁NO₂ 177.20 Nitro ~1.9 Agrochemical precursors

Q & A

Basic: What are the optimal synthetic routes for 6-iodo-1,2,3,4-tetrahydronaphthalene, and how do reaction conditions influence yield and purity?

Answer:
The synthesis of this compound typically involves halogenation of the parent tetrahydronaphthalene structure. A common method includes iodination via electrophilic substitution using iodine monochloride (ICl) or iodine with a Lewis acid catalyst (e.g., FeCl₃) in a non-polar solvent like dichloromethane . Reaction temperature (0–25°C) and stoichiometric control of iodine are critical to minimizing di-iodinated byproducts. For example, Christie et al. reported a 72% yield using ICl under anhydrous conditions at 0°C . Alternative routes, such as radical iodination, may offer regioselectivity but require UV initiation and rigorous oxygen exclusion.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.